4-((2-Methoxy-5-methylphenyl)azo)naphthol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2-Methoxy-5-methylphenyl)azo)naphthol is an organic compound with the molecular formula C18H16N2O2 . It is a type of azo compound, characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. Azo compounds are widely used in various industries, particularly in the production of dyes and pigments due to their vivid colors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Methoxy-5-methylphenyl)azo)naphthol typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-methoxy-5-methylaniline, which is then coupled with naphthol to form the azo compound . The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the efficiency of the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The industrial methods also incorporate purification steps such as recrystallization and filtration to remove impurities and obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-((2-Methoxy-5-methylphenyl)azo)naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of the corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions to achieve substitution.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
4-((2-Methoxy-5-methylphenyl)azo)naphthol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in staining techniques for microscopy due to its vivid color properties.
Medicine: Investigated for potential therapeutic applications, including as a component in drug formulations.
Industry: Widely used in the production of dyes and pigments for textiles, plastics, and other materials.
Mechanism of Action
The mechanism of action of 4-((2-Methoxy-5-methylphenyl)azo)naphthol involves its interaction with molecular targets through its azo group. The compound can undergo redox reactions, influencing cellular processes and pathways. The azo group can also participate in electron transfer reactions, affecting the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-((2-Methoxyphenyl)azo)naphthol
- 4-((2-Methylphenyl)azo)naphthol
- 4-((2-Chlorophenyl)azo)naphthol
Uniqueness
4-((2-Methoxy-5-methylphenyl)azo)naphthol is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which influence its chemical properties and reactivity. These substituents can affect the compound’s solubility, stability, and interactions with other molecules, making it distinct from other similar azo compounds .
Properties
CAS No. |
93940-03-5 |
---|---|
Molecular Formula |
C18H16N2O2 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
4-[(2-methoxy-5-methylphenyl)diazenyl]naphthalen-1-ol |
InChI |
InChI=1S/C18H16N2O2/c1-12-7-10-18(22-2)16(11-12)20-19-15-8-9-17(21)14-6-4-3-5-13(14)15/h3-11,21H,1-2H3 |
InChI Key |
FWAFJTHBQBNFMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N=NC2=CC=C(C3=CC=CC=C32)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.